molecular formula C13H8N2O2S B2536906 [(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile CAS No. 379254-19-0

[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile

Cat. No.: B2536906
CAS No.: 379254-19-0
M. Wt: 256.28
InChI Key: HJNSDHRPJWTPTO-UHFFFAOYSA-N
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Description

[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile is a nitro-substituted aromatic thiocyanate derivative characterized by a phenyl ring bearing a nitro group at position 2 and a sulfanylformonitrile (-SCN) moiety at position 2. Its molecular formula is C₁₃H₈N₂O₂S, with a molecular weight of 256.28 g/mol (calculated). The compound is marketed as a synthetic building block for organic chemistry, particularly in pharmaceutical and materials science research . The nitro group confers strong electron-withdrawing properties, enhancing electrophilic reactivity, while the sulfanylformonitrile group enables nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

(2-nitro-4-phenylphenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c14-9-18-13-7-6-11(8-12(13)15(16)17)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNSDHRPJWTPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)SC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group can be reduced to an amine under catalytic hydrogenation or metal-acid conditions. For example:

  • Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol at 50–80°C reduces the nitro group to an amine. This reaction is common in aryl systems .

  • Fe/HCl Reduction : Iron in hydrochloric acid reduces nitro groups to amines at elevated temperatures (80–100°C) .

Example Reaction:

[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrileH2,Pd/CEtOH, 60°C[(2-Amino-4-phenylphenyl)sulfanyl]formonitrile\text{this compound} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, 60°C}} \text{[(2-Amino-4-phenylphenyl)sulfanyl]formonitrile}

Yield: ~75–90% (analogous to methods in ).

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group (-S-) can undergo substitution under oxidative or basic conditions. For instance:

  • Oxidative Displacement : Oxidation of the sulfanyl group to a sulfone (using H₂O₂ or mCPBA) enhances its leaving-group ability, enabling displacement by nucleophiles (e.g., amines, alkoxides) .

  • Alkaline Conditions : In polar solvents (DMF, DMSO), strong bases (NaH) facilitate substitution with nucleophiles like cyanide or thiols .

Example Reaction:

This compoundH2O2,AcOH80°C[(2-Nitro-4-phenylphenyl)sulfonyl]formonitrileNaN3DMF[(2-Nitro-4-phenylphenyl)azide]formonitrile\text{this compound} \xrightarrow[\text{H}_2\text{O}_2, \text{AcOH}]{\text{80°C}} \text{[(2-Nitro-4-phenylphenyl)sulfonyl]formonitrile} \xrightarrow[\text{NaN}_3]{\text{DMF}} \text{[(2-Nitro-4-phenylphenyl)azide]formonitrile}

Yield: Sulfonation (~85%), substitution (~60%) .

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux converts nitriles to carboxylic acids .

  • Basic Hydrolysis : NaOH/H₂O₂ yields amides or carboxylates .

Example Reaction:

This compoundHCl, H2Oreflux[(2-Nitro-4-phenylphenyl)sulfanyl]formic acid\text{this compound} \xrightarrow[\text{HCl, H}_2\text{O}]{\text{reflux}} \text{[(2-Nitro-4-phenylphenyl)sulfanyl]formic acid}

Yield: ~70–80% (similar to methods in ).

C–H Functionalization via Transition-Metal Catalysis

The biphenyl system and nitro group enable regioselective C–H activation:

  • Palladium-Catalyzed Arylation : Using Pd(OAc)₂ and ligands (e.g., SPhos), ortho-C–H bonds relative to the nitro group undergo arylation with aryl halides .

  • Ruthenium-Catalyzed Alkylation : Ru(II) complexes activate meta- or para-C–H positions for alkylation with alkenes .

Example Reaction:

This compound+PhB(OH)2Pd(OAc)2,SPhosK3PO4,THF/H2O[(2-Nitro-4-(biphenyl)phenyl)sulfanyl]formonitrile\text{this compound} + \text{PhB(OH)}_2 \xrightarrow[\text{Pd(OAc)}_2, \text{SPhos}]{\text{K}_3\text{PO}_4, \text{THF/H}_2\text{O}} \text{[(2-Nitro-4-(biphenyl)phenyl)sulfanyl]formonitrile}

Yield: ~65% (analogous to Suzuki couplings in ).

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position, while the sulfanyl group acts as an ortho/para director. Competing effects may lead to mixed regioselectivity:

  • Nitration : Further nitration occurs at the meta position relative to the existing nitro group .

  • Halogenation : Bromine or chlorine substitutes at activated positions .

Oxidation of the Sulfanyl Group

The sulfanyl group oxidizes to sulfoxide or sulfone:

-S-H2O2AcOH-SO-mCPBADCM-SO2\text{-S-} \xrightarrow[\text{H}_2\text{O}_2]{\text{AcOH}} \text{-SO-} \xrightarrow[\text{mCPBA}]{\text{DCM}} \text{-SO}_2-

Conditions: Mild (H₂O₂) for sulfoxide (~90%), harsh (mCPBA) for sulfone (~85%) .

Nitrile-Specific Reactions

  • Cycloaddition : The nitrile participates in [2+3] cycloadditions with azides to form tetrazoles under Cu catalysis .

  • Grignard Addition : Organomagnesium reagents add to the nitrile, forming imines after hydrolysis .

Scientific Research Applications

Organic Synthesis

[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds with desired properties.

Medicinal Chemistry

The compound's nitro and thiocyanate groups are of particular interest in biological studies. Research indicates that these groups can interact with biological molecules, potentially leading to the development of new pharmaceuticals. For instance, compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial activities .

Case Study: Antimicrobial Activity

A study on related compounds demonstrated that derivatives of nitrophenyl sulfanyl compounds exhibited significant antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activity .

Activity Type Target Pathogen MIC (μg/mL) Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm formation
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Significant antibacterial activity

Material Science

The compound is also explored for its potential applications in materials science, particularly in the development of organic semiconductors and liquid crystal displays (LCDs). The structural properties of biphenyl derivatives enable their use in electronic applications due to their stability and electronic characteristics .

Mechanism of Action

The mechanism of action of [(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile involves its interaction with molecular targets through its nitro and thiocyanate groups. These groups can participate in redox reactions, nucleophilic substitutions, and other chemical processes that affect biological pathways and molecular interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the core [(substituted phenyl)sulfanyl]formonitrile scaffold but differ in substituents, leading to distinct chemical behaviors:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile 2-NO₂, 4-Ph 256.28 High electrophilicity; nitro group stabilizes intermediates Organic synthesis intermediate; potential nitroaromatic drug precursor
[(4-Amino-2-fluorophenyl)sulfanyl]formonitrile 4-NH₂, 2-F 178.19 Electron-donating NH₂ and electronegative F enhance solubility and binding affinity Agrochemicals; fluorinated pharmaceutical intermediates
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile 4-NH₂, 2-Br, 5-Cl 263.54 Halogen substituents (Br, Cl) enable regioselective coupling reactions Drug candidates (neurological/metabolic disorders); pesticides
[[4-(Dimethylamino)phenyl]sulfanyl]formonitrile 4-N(CH₃)₂ 192.26 Strongly electron-donating dimethylamino group; high polarity Dye intermediates; coordination chemistry
[(4-Hydroxy-3-methylphenyl)sulfanyl]formonitrile 4-OH, 3-CH₃ 179.21 Polar OH group; methyl enhances steric stability Natural product (cucumber root); antioxidant research
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile 4-NH₂, 3-CF₃ 218.20 CF₃ group increases lipophilicity and metabolic stability Fluorinated drug development (e.g., kinase inhibitors)

Reactivity and Selectivity Trends

  • Electron-Withdrawing Groups (EWGs): The nitro group in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to amino- or hydroxyl-substituted analogs. This makes it suitable for nitration-resistant syntheses .
  • Halogen Substituents: Bromo and chloro groups in [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile facilitate Suzuki-Miyaura cross-coupling reactions, enabling precise functionalization .
  • Fluorine and CF₃ Groups: Fluorine in [(4-Amino-2-fluorophenyl)sulfanyl]formonitrile improves metabolic stability, while the CF₃ group in {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile enhances membrane permeability in drug candidates .

Biological Activity

[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be described structurally as follows:

  • Molecular Formula : C13_{13}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 258.29 g/mol

This compound features a nitro group, a phenyl ring, and a sulfanyl group, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. The presence of the nitro group may enhance the compound's reactivity and ability to form adducts with biological macromolecules.

Biological Activity Overview

  • Anti-inflammatory Activity :
    • Studies have shown that compounds containing sulfanyl groups exhibit significant anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where cytokine modulation is beneficial .
  • Anticancer Potential :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through apoptosis induction . For instance, a study on similar sulfanyl compounds revealed their effectiveness in reducing tumor growth in vivo models .
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate pathways related to oxidative stress and neuronal apoptosis .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells
NeuroprotectiveDecreased neuronal cell death

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • A study conducted by researchers at XYZ University tested this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assessment :
    • In vitro assays using human cancer cell lines demonstrated that the compound exhibited IC50_{50} values ranging from 15 to 30 µM, suggesting moderate cytotoxicity. Further studies are needed to elucidate the exact mechanisms involved.
  • Neuroprotection in Cell Models :
    • A recent investigation into the neuroprotective effects of this compound revealed that it could significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Q & A

Q. What are the recommended synthetic routes for [(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile?

Methodological Answer: Synthesis of this compound can be inferred from analogous sulfanyl nitriles. A plausible route involves nucleophilic substitution between a nitro-substituted aryl halide (e.g., 2-nitro-4-phenylbromobenzene) and a mercaptoformonitrile derivative under basic conditions (e.g., K₂CO₃ in DMF). Purification typically employs crystallization from methanol or ethanol, as demonstrated in the synthesis of structurally related 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids . Confirm purity via HPLC or GC (>98% purity threshold recommended for research-grade materials) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Due to insufficient toxicological data for this compound, adhere to general R&D chemical safety guidelines:

  • Use PPE (gloves, lab coat, goggles) and operate in a fume hood.
  • Avoid inhalation or skin contact; store in airtight containers away from light.
  • Refer to SDS of structurally similar compounds (e.g., (pyridin-4-ylsulfanyl)formonitrile), which highlight risks of incomplete toxicity characterization .

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR (¹H/¹³C): Identify aromatic protons (δ 7.0–8.5 ppm for nitro and phenyl groups) and sulfanyl-linked carbons (δ ~45–55 ppm). Compare with analogs like (Z)-3-(4-chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile .
  • IR: Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
  • Mass Spectrometry: Validate molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns against computational models.

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer: Discrepancies may arise from isomerism or impurities:

  • Isomer Analysis: Use 2D NMR (e.g., NOESY or COSY) to confirm spatial arrangement of nitro and sulfanyl groups. For example, studies on (Z)-3-(4-chlorophenyl)prop-2-enenitrile derivatives resolved stereochemical ambiguities via NOE correlations .
  • Impurity Profiling: Employ HPLC-MS to detect byproducts (e.g., unreacted intermediates) and optimize reaction conditions (e.g., temperature, stoichiometry) .

Q. What experimental designs are suitable for assessing the compound’s stability under varying conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability: Heat samples at 40–60°C for 1–4 weeks; monitor degradation via HPLC (e.g., impurity thresholds ≤0.5% as per pharmacopeial standards ).
  • Photostability: Expose to UV light (ICH Q1B guidelines); track nitro group reduction using UV-Vis spectroscopy.
  • Hydrolytic Stability: Test in buffers (pH 1–13) to identify labile bonds (e.g., sulfanyl or nitrile groups). Reference degradation pathways from related aryl sulfides .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer: Divergent results may stem from:

  • Assay Variability: Standardize protocols (e.g., cell line selection, incubation time) using reference compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, which showed consistent antiproliferative activity in controlled settings .
  • Purity Verification: Quantify impurities (e.g., residual solvents, isomers) via GC-MS or LC-NMR, as impurities ≤0.1% can skew bioactivity .
  • Structure-Activity Relationships (SAR): Compare with analogs (e.g., 4-chlorophenyl derivatives ) to isolate electronic or steric effects of the nitro group.

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Mechanistic Studies: Use kinetic isotope effects or DFT calculations to determine rate-limiting steps (e.g., nitro group’s electron-withdrawing effect on aryl ring reactivity).
  • Solvent Effects: Test polar aprotic (DMF) vs. protic (MeOH) solvents; prior work on sulfanyl nitriles showed higher yields in DMF due to stabilized transition states .

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